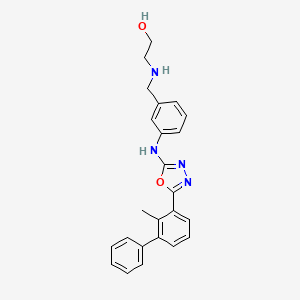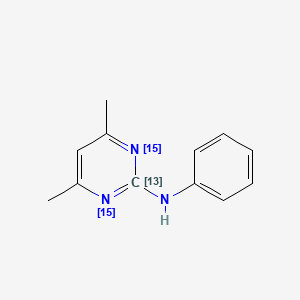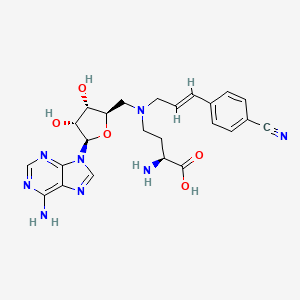
Nnmt-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nnmt-IN-2 is a potent inhibitor of nicotinamide N-methyltransferase, an enzyme that catalyzes the N-methylation of nicotinamide to form 1-methylnicotinamide. This compound has shown significant potential in scientific research, particularly in the fields of cancer therapy and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of Nnmt-IN-2 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Nnmt-IN-2 primarily undergoes substitution reactions, where functional groups are replaced to modify its activity and selectivity. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups that enhance its inhibitory activity or selectivity. These derivatives are often tested for their efficacy in inhibiting nicotinamide N-methyltransferase .
Scientific Research Applications
Nnmt-IN-2 has a wide range of applications in scientific research:
Mechanism of Action
Nnmt-IN-2 exerts its effects by inhibiting the activity of nicotinamide N-methyltransferase. This enzyme is involved in the methylation of nicotinamide, a process that affects cellular metabolism and epigenetic regulation. By inhibiting this enzyme, this compound can alter the levels of nicotinamide and its metabolites, leading to changes in cellular processes such as DNA methylation and gene expression .
Comparison with Similar Compounds
JBSNF-000028: A tricyclic small molecule inhibitor of nicotinamide N-methyltransferase, showing potential in treating metabolic disorders.
Compound 45: A potent inhibitor that binds to multiple active sites of nicotinamide N-methyltransferase.
Uniqueness of Nnmt-IN-2: this compound stands out due to its high potency and selectivity in inhibiting nicotinamide N-methyltransferase. Its unique structure allows it to effectively bind to the enzyme and inhibit its activity, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H28N8O5 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[(E)-3-(4-cyanophenyl)prop-2-enyl]amino]butanoic acid |
InChI |
InChI=1S/C24H28N8O5/c25-10-15-5-3-14(4-6-15)2-1-8-31(9-7-16(26)24(35)36)11-17-19(33)20(34)23(37-17)32-13-30-18-21(27)28-12-29-22(18)32/h1-6,12-13,16-17,19-20,23,33-34H,7-9,11,26H2,(H,35,36)(H2,27,28,29)/b2-1+/t16-,17+,19+,20+,23+/m0/s1 |
InChI Key |
DNXADBAIQDIPQK-ZGXZGNMSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CN(CC[C@@H](C(=O)O)N)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)C#N |
Canonical SMILES |
C1=CC(=CC=C1C=CCN(CCC(C(=O)O)N)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


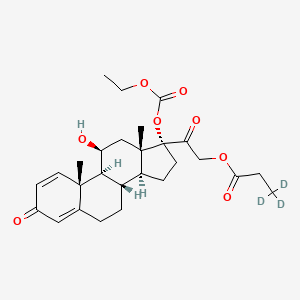
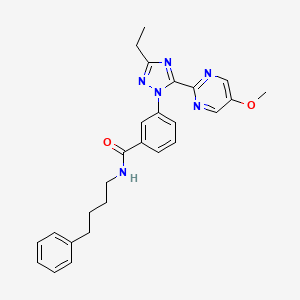
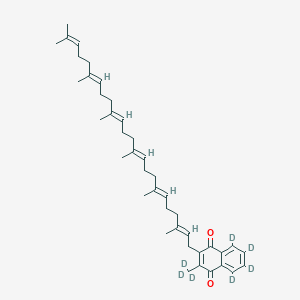
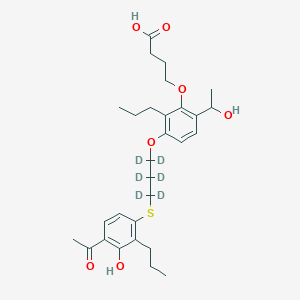
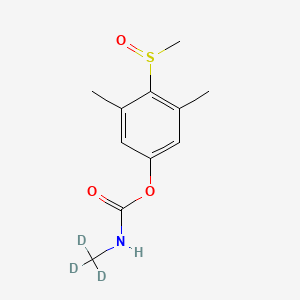
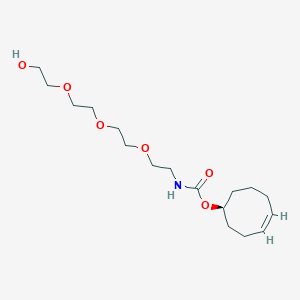
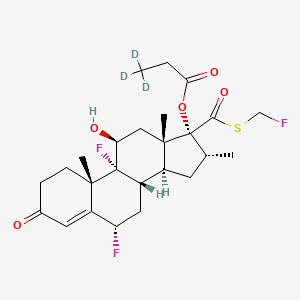
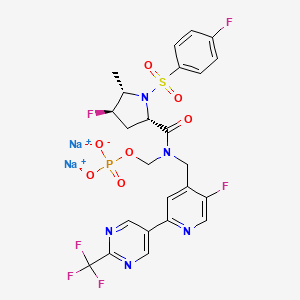
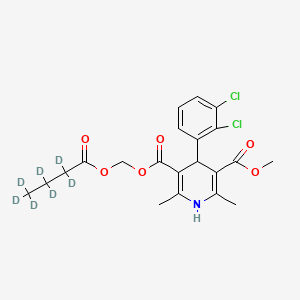
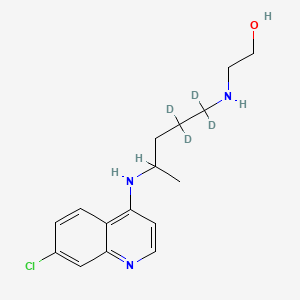
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B12422014.png)
